1-(叔丁基)-2-氟苯

描述

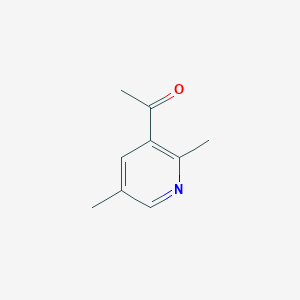

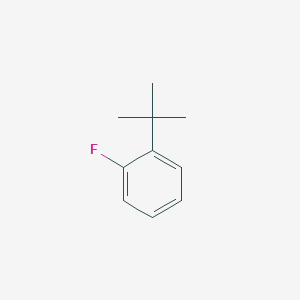

“1-(Tert-butyl)-2-fluorobenzene” is a chemical compound that belongs to the family of fluorobenzenes. It contains a benzene ring with a fluorine atom and a tert-butyl group attached to it .

Synthesis Analysis

The synthesis of “1-(Tert-butyl)-2-fluorobenzene” could be achieved through various methods. For instance, one approach involves the N-Alkylation of Pyrazole Reaction in Ionic Liquid . Another method involves the cyclotetramerization of the 4- [2,6-di- (tert -butyl)-4-methylphenoxy]phthalonitrile .

Molecular Structure Analysis

The molecular structure of “1-(Tert-butyl)-2-fluorobenzene” consists of a benzene ring with a fluorine atom and a tert-butyl group attached to it .

Chemical Reactions Analysis

The chemical reactions involving “1-(Tert-butyl)-2-fluorobenzene” could be complex due to the presence of the tert-butyl group and the fluorine atom. For instance, the tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Tert-butyl)-2-fluorobenzene” could vary depending on the conditions. For instance, it is a colorless, flammable liquid and is sparingly soluble in water .

科学研究应用

Soluble Epoxide Hydrolase (sEH) Inhibition

The inhibition of soluble epoxide hydrolase (sEH) has garnered significant attention due to its potential therapeutic impact. sEH inhibitors can reduce the levels of dihydroxyeicosatrienoic acids (DHETs), thereby maintaining endogenous epoxyeicosatrienoic acids (EETs). These bioactive lipid mediators play a crucial role in inflammation and pain modulation . Notably, sulfonyl urea derivatives, including 1-(Tert-butyl)-2-fluorobenzene , have been synthesized and evaluated for their sEH inhibitory potential. Compound 4f demonstrated promising efficacy against human and mouse sEH, making it a candidate for anti-inflammatory interventions. Additionally, studies in mice showed that 4f effectively ameliorated lipopolysaccharide (LPS)-induced acute lung injury (ALI). These findings underscore the importance of sEH inhibition in inflammatory diseases and pave the way for further rational design and optimization of sEH inhibitors based on the sulfonyl urea template.

PDE4 Inhibition for Anti-Inflammatory Diseases

1-(Tert-butyl)-2-fluorobenzene: can serve as an intermediate in the synthesis of pyrazole derivatives with potential as phosphodiesterase 4 (PDE4) inhibitors. PDE4 inhibitors are explored for their anti-inflammatory properties. Researchers have highlighted the preference for tert-butanesulfinamide over p-toluenesulfinamide in enantiopure derivative synthesis, emphasizing yield and diastereoselectivity .

Excited-State Dynamics in Organic Photophysics

In the realm of organic photophysics, 1-(Tert-butyl)-2-fluorobenzene contributes to our understanding of excited-state dynamics. Excitation studies at 260 nm reveal insights into its behavior, fluence, and energy levels .

Structurally Novel Derivatives in Heterocyclic Chemistry

The introduction of a tert-butyl group into heterocyclic systems has led to structurally novel derivatives. For instance, condensation of 1-(Tert-butyl)-2-fluorobenzene has yielded 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives. These compounds hold promise for diverse applications in heterocyclic chemistry .

作用机制

The mechanism of action of “1-(Tert-butyl)-2-fluorobenzene” could be influenced by the tert-butyl group and the fluorine atom. For instance, the tert-butyl group can undergo hydrolysis to the corresponding tert-butyl alcohol . Moreover, the tert-butyl group has been harnessed as a potential functional group in strategic synthetic planning for complex molecular architectures .

安全和危害

未来方向

属性

IUPAC Name |

1-tert-butyl-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOMMYGICIHJHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine](/img/structure/B3124535.png)

![1-[(4-methoxybenzyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol](/img/structure/B3124543.png)

![3-methyl-1-{4-[4-(3-methyl-1H-imidazol-3-ium-1-yl)benzoyl]phenyl}-1H-imidazol-3-ium diiodide](/img/structure/B3124549.png)

![(3S,3aR,6aS)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3124553.png)

![1-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-3-methylthiourea](/img/structure/B3124560.png)

![2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B3124566.png)